molecular formula C10H11N3S B12080681 Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- CAS No. 516482-55-6

Thiazole, 2-hydrazinyl-5-(4-methylphenyl)-

Cat. No.: B12080681
CAS No.: 516482-55-6
M. Wt: 205.28 g/mol
InChI Key: SSWNEOQEFCKTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group at the 2-position and a 4-methylphenyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2-hydrazinyl-5-(4-methylphenyl)- typically involves the reaction of thiosemicarbazide with substituted α-haloketones. The reaction is carried out under reflux conditions in the presence of a base such as sodium acetate or potassium carbonate. The resulting thiazole derivative is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazole, 2-hydrazinyl-5-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Thiazole, 2-hydrazinyl-4-phenyl-
  • Thiazole, 2-hydrazinyl-5-(4-chlorophenyl)-
  • Thiazole, 2-hydrazinyl-5-(4-methoxyphenyl)-

Uniqueness

Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

CAS No.

516482-55-6

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

[5-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-12-10(13-11)14-9/h2-6H,11H2,1H3,(H,12,13)

InChI Key

SSWNEOQEFCKTBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(S2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.